Centchroman vs. Raloxifene in Osteoclast Inhibition: A 70% Resorption Reduction Where the Comparator Shows No Significant Effect
In a direct head-to-head in vitro bone slice assay, centchroman (0.001–1 µM) produced dose-dependent inhibition of osteoclastic bone resorption, achieving up to 70% inhibition at 1 µM (p = 0.007) with an IC50 of 0.1 µM. By contrast, raloxifene—a benzothiophene SERM clinically approved for osteoporosis—showed no significant effect on bone resorption over the identical dose range [1]. Additionally, centchroman at 1 µM inhibited osteoclast cytoplasmic spreading by 32%, whereas raloxifene and 17β-estradiol were without effect on this parameter [2]. This represents a qualitative differential: centchroman possesses direct anti-resorptive activity on isolated osteoclasts that is not shared by raloxifene under these assay conditions.
| Evidence Dimension | Inhibition of osteoclastic bone resorption in vitro |
|---|---|
| Target Compound Data | Centchroman: 70% inhibition at 1 µM, IC50 = 0.1 µM; 32% inhibition of osteoclast cytoplasmic spreading at 1 µM |
| Comparator Or Baseline | Raloxifene: No significant effect on bone resorption at 0.001–1 µM; no effect on osteoclast cytoplasmic spreading at 1 µM |
| Quantified Difference | Centchroman inhibited resorption by 70% vs. no significant effect for raloxifene; IC50 0.1 µM vs. not calculable (no dose-response) |
| Conditions | In vitro bone slice assay using isolated rat osteoclasts cultured on devitalized bovine cortical bone slices; compounds tested at 0.001–1 µM; resorption quantified by pit area measurement |
Why This Matters
For laboratories studying bone biology or screening SERMs for osteoporosis applications, centchroman offers a mechanistically distinct anti-resorptive tool that generates signal where raloxifene is inert in this model, enabling investigation of bone-specific estrogen receptor pathways not accessible with raloxifene.
- [1] Williams DC, Paul DC, Black LJ, et al. The bone-specific estrogen centchroman inhibits osteoclastic bone resorption in vitro. Biochem Biophys Res Commun. 1995;216(2):662-668. doi:10.1006/bbrc.1995.2673 View Source
- [2] ScienceDirect abstract of Williams et al. (1995), confirming centchroman (1 µM) inhibited osteoclast cytoplasmic spreading by 32% while raloxifene and 17β-estradiol were without effect. View Source
